
2-Dodecylphenyl 3-dodecyl-2-hydroxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Dodecylphenyl 3-dodecyl-2-hydroxybenzoate typically involves the esterification of 2-hydroxybenzoic acid with 2-dodecylphenol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid can be used to accelerate the esterification reaction. The product is then purified through techniques like distillation or recrystallization to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
2-Dodecylphenyl 3-dodecyl-2-hydroxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position or the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted phenyl benzoates or other derivatives.
Scientific Research Applications
2-Dodecylphenyl 3-dodecyl-2-hydroxybenzoate has several scientific research applications, including:
Chemistry: Used as a model compound in studies of esterification and substitution reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the formulation of specialty chemicals, surfactants, and lubricants.
Mechanism of Action
The mechanism of action of 2-Dodecylphenyl 3-dodecyl-2-hydroxybenzoate involves its interaction with specific molecular targets and pathways. The compound’s long alkyl chains allow it to integrate into lipid bilayers, potentially disrupting membrane integrity and function. Additionally, its phenolic and ester groups can participate in hydrogen bonding and other interactions with proteins and enzymes, influencing their activity.
Comparison with Similar Compounds
Similar Compounds
2-Dodecylphenol: Shares the dodecylphenyl moiety but lacks the ester group.
3-Dodecyl-2-hydroxybenzoic acid: Contains the hydroxybenzoate structure but without the ester linkage to dodecylphenyl.
Dodecylbenzoate: Similar ester structure but with different alkyl chain lengths.
Uniqueness
2-Dodecylphenyl 3-dodecyl-2-hydroxybenzoate is unique due to its combination of long alkyl chains and ester linkage, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where both hydrophobic and hydrophilic interactions are important.
Properties
CAS No. |
164230-96-0 |
|---|---|
Molecular Formula |
C37H58O3 |
Molecular Weight |
550.9 g/mol |
IUPAC Name |
(2-dodecylphenyl) 3-dodecyl-2-hydroxybenzoate |
InChI |
InChI=1S/C37H58O3/c1-3-5-7-9-11-13-15-17-19-21-26-32-27-23-24-31-35(32)40-37(39)34-30-25-29-33(36(34)38)28-22-20-18-16-14-12-10-8-6-4-2/h23-25,27,29-31,38H,3-22,26,28H2,1-2H3 |
InChI Key |
VVTDSKQWFJPRJI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC1=C(C(=CC=C1)C(=O)OC2=CC=CC=C2CCCCCCCCCCCC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[3-(4-Chlorobenzyloxy)propyl]-1H-imidazole](/img/structure/B14283805.png)
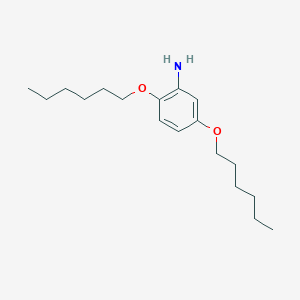
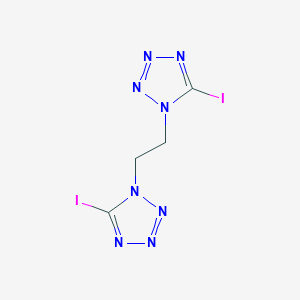
![7-Methoxy-9-oxo-9h-indeno[1,2-b]pyrazine-2,3-dicarbonitrile](/img/structure/B14283826.png)
![(NE)-N-[(2E)-2-hydroxyimino-1,2-bis(1H-pyrrol-2-yl)ethylidene]hydroxylamine](/img/structure/B14283828.png)
![Tert-butyl 4-[1-[4-[(2-methylpropan-2-yl)oxycarbonyl]phenyl]cyclohexyl]benzoate](/img/structure/B14283835.png)
![2,2'-[Ethane-1,2-diylbis({2-[(hydroxymethyl)amino]-2-oxoethyl}azanediyl)]diacetic acid](/img/structure/B14283837.png)
![4-Acetamido-N-[2-(hydroxymethyl)-6-methylphenyl]benzamide](/img/structure/B14283862.png)
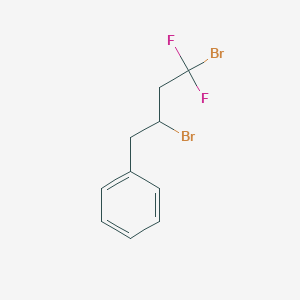
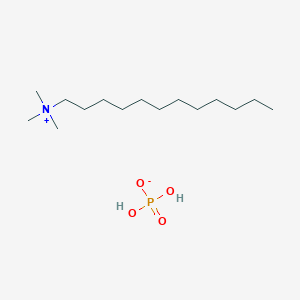
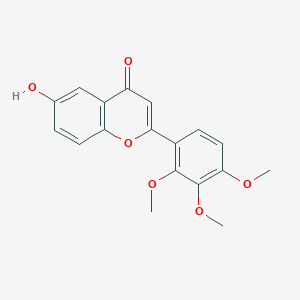
![Trimethyl{2-[4-(1-phenylethenyl)phenyl]ethoxy}silane](/img/structure/B14283894.png)
